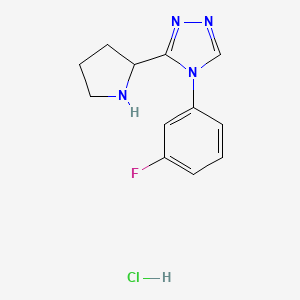
3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride is a chemical compound that features a pyrrolidine ring fused with an oxazinanone structureThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its biological activity and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the oxazinanone moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring, which is then further reacted to form the oxazinanone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, resulting in a more stable and easily handled compound .
化学反応の分析
Types of Reactions
3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile involved .
科学的研究の応用
3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Oxazinanone: A six-membered ring containing both nitrogen and oxygen atoms.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Uniqueness
3-(Pyrrolidin-3-yl)-1,3-oxazinan-2-one hydrochloride is unique due to its combined structure of pyrrolidine and oxazinanone rings. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-pyrrolidin-3-yl-1,3-oxazinan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(4-1-5-12-8)7-2-3-9-6-7;/h7,9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZZEJMZPJPQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6,10-Triazaspiro[4.6]undecan-11-one dihydrochloride](/img/structure/B8219523.png)
![2,7,11-Triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B8219533.png)
![8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride](/img/structure/B8219536.png)
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride](/img/structure/B8219543.png)



![tert-butyl N-{3-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B8219577.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8219581.png)
![4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride](/img/structure/B8219598.png)
![1-[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine hydrochloride](/img/structure/B8219612.png)
![4-[(3-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride](/img/structure/B8219614.png)
![tert-butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B8219618.png)

